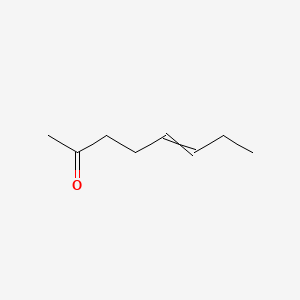

Oct-5-EN-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36359-70-3 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

oct-5-en-2-one |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h4-5H,3,6-7H2,1-2H3 |

InChI Key |

NBFKNCBRFJKDDR-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oct 5 En 2 One and Congeneric Alkenyl Ketones

Stereoselective Synthesis Strategies Towards Oct-5-EN-2-one and Related Unsaturated Ketones

Stereoselective synthesis is crucial for producing specific enantiomers or diastereomers of chiral molecules. wikipedia.org In the context of this compound, which can exist as different stereoisomers, controlling the three-dimensional arrangement of atoms is paramount for its potential applications in fields like fragrance and pheromone synthesis.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org For alkenyl ketones, this often involves the use of chiral catalysts or auxiliaries to direct the formation of a specific stereocenter. numberanalytics.com Diastereoselective synthesis, on the other hand, focuses on forming a specific diastereomer from a molecule with multiple stereocenters. google.com

A notable example of enantioselective synthesis is the preparation of chiral bicyclo[2.2.2]octenones, which are structurally related to this compound. acs.org Researchers have developed a practical, enantioselective route to chiral 5-phenylbicyclo[2.2.2]this compound, achieving an enantiomeric ratio greater than 99.5:0.5. acs.org This was accomplished through an intramolecular aldol (B89426) reaction of an in situ prepared ketone aldehyde, leading to a crystalline intermediate with high chemical and chiral purity. acs.org Such methodologies, which often rely on crystallization-induced diastereomer transformation, can be adapted for the synthesis of acyclic alkenyl ketones. acs.org

Diastereoselective methods have also been successfully employed in the synthesis of complex cyclic ketones. For instance, the palladium-catalyzed cyclization of propargylic acetates with 2-oxocyclohex-3-enecarboxylates yields substituted 7-methylenebicyclo[3.2.1]oct-3-en-2-ones in a highly diastereoselective manner. nih.gov While this example produces a bicyclic system, the principles of controlling diastereoselectivity through metal catalysis are broadly applicable.

Chiral Catalyst Development for Octenone Formation

The development of effective chiral catalysts is at the heart of modern asymmetric synthesis. numberanalytics.com These catalysts, which can be metal-based or organic molecules, create a chiral environment that favors the formation of one stereoisomer over another. numberanalytics.com

For the synthesis of bicyclic structures related to octenones, organocatalysis has emerged as a powerful tool. Jørgensen and co-workers reported an unexpected Michael–aldol–Smiles rearrangement sequence for preparing 6-substituted bicyclo[2.2.2]oct-5-ene-2-ones with high enantioselectivity. thieme-connect.com This method utilizes a primary amine catalyst to facilitate a highly enantioselective Michael reaction, which is a key step in the formation of the bicyclic ketone. thieme-connect.com

In another approach, a chiral oxaziridinium organocatalyst has been used for the enantioselective hydroxylative phenol (B47542) dearomatization to construct bicyclo[2.2.2]octenones. researchgate.net This method provides access to enantioenriched products and has been successfully applied to the synthesis of natural products. researchgate.net The development of such catalysts, available in both enantiomeric forms, offers significant flexibility in asymmetric synthesis. researchgate.net

The following table summarizes some chiral catalysts used in the synthesis of related cyclic ketones:

| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Primary Amine | Michael–aldol–Smiles rearrangement | 6-substituted bicyclo[2.2.2]oct-5-en-2-ones | High enantioselectivity |

| Chiral Oxaziridinium | Hydroxylative phenol dearomatization | Bicyclo[2.2.2]octenones | High enantioselectivity |

| [Pd(C3H5)Cl]2/(R)-MOP | Hydrosilylation | Chiral 4-azatricyclo[5.2.1.02,6]decan-8-one | 85% ee |

Control of Alkene Geometry (E/Z Isomerism) in this compound Synthesis

The geometry of the double bond in this compound (E/Z isomerism) significantly influences its properties. studymind.co.uk Controlling this aspect of the molecular structure is a key challenge in its synthesis. nih.gov

Several strategies have been developed to control E/Z isomerism in the synthesis of alkenes. One approach involves the stereoselective synthesis of either (E)- or (Z)-nitro alkenes by carefully selecting reaction conditions such as solvent and temperature. organic-chemistry.org For instance, using piperidine (B6355638) as a catalyst with molecular sieves, the reaction of aliphatic aldehydes with nitroalkanes in toluene (B28343) at reflux yields the (E)-isomer with high selectivity, while performing the reaction in dichloromethane (B109758) at room temperature favors the (Z)-isomer. organic-chemistry.org These principles can be extended to the synthesis of α,β-unsaturated ketones.

Another powerful technique is the use of silane-controlled enantiodivergent catalysis. nih.gov By employing different silyl (B83357) groups on a 1,3-butadienyl silane (B1218182) substrate, either the (Z)- or (E)-isomer of a β,γ-unsaturated ketone can be synthesized with high stereo- and enantioselectivity using the same chiral copper catalyst. nih.gov This method provides a versatile tool for accessing different geometric isomers.

Recent advancements in photoredox/nickel dual catalysis have enabled the stereospecific synthesis of distal alkenyl ketones. rsc.org This method allows for the hydroalkylation of alkynes with cycloalkanols to produce vinyl-substituted ketones with high yields and regioselectivity, offering another avenue for controlling alkene geometry. rsc.org

Catalytic Approaches in the Formation of Alkenyl Ketones

Catalysis plays a pivotal role in the efficient and selective synthesis of alkenyl ketones. Both transition metal catalysis and organocatalysis/biocatalysis offer powerful tools for constructing the carbon-carbon bonds and functional groups present in these molecules.

Transition Metal-Catalyzed Coupling Reactions for Octenone Synthesis

Transition metal catalysts are widely used to form carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules like this compound. frontiersin.org

A simple and efficient iron-catalyzed system has been developed for the α-alkenylation of ketones using primary alcohols. nih.gov This acceptorless dehydrogenative coupling reaction produces a variety of α,β-unsaturated ketones with excellent yields and selectivity. nih.gov The use of an earth-abundant and biocompatible metal like iron makes this a sustainable approach. nih.gov

Palladium catalysis is another cornerstone of modern organic synthesis. The hydroarylation of alkynes, catalyzed by transition metals, allows for the insertion of a C-C triple bond into an aromatic C-H bond, leading to the regio- and stereoselective formation of arylalkenes. rsc.org While focused on arylalkenes, the underlying principles of alkyne functionalization are relevant to the synthesis of alkenyl ketones.

Gold catalysts have also shown promise in the manipulation of inactivated alkenes. beilstein-journals.org For example, the intramolecular hydroalkylation of alkenyl ketones catalyzed by a gold(I) complex can afford functionalized cyclopentyl and cyclohexyl derivatives with good trans diastereoselectivity. beilstein-journals.org This demonstrates the potential of gold catalysis in forming cyclic ketones from acyclic precursors.

The following table provides examples of transition metal-catalyzed reactions for the synthesis of unsaturated ketones:

| Metal Catalyst | Reaction Type | Reactants | Product Type |

| Iron Complex | Acceptorless Dehydrogenative Coupling | Ketones, Primary Alcohols | α,β-Unsaturated Ketones |

| Palladium Complex | Hydroarylation | Alkynes, Aryl Halides | Arylalkenes |

| Gold(I) Complex | Intramolecular Hydroalkylation | Alkenyl Ketones | Functionalized Cyclopentyl/Cyclohexyl Ketones |

Organocatalytic and Biocatalytic Pathways for this compound

In addition to metal-based catalysts, organocatalysts and biocatalysts have gained prominence for their mild reaction conditions and high selectivity.

Organocatalytic methods provide a metal-free alternative for the synthesis of unsaturated ketones. For instance, the condensation of aldehydes with alkenyl trichloroacetates, catalyzed by the mild base dibutyltin (B87310) dimethoxide, yields α,β-unsaturated ketones stereoselectively and in high yields. organic-chemistry.org This method is advantageous over classical Claisen-Schmidt condensations that often require strong bases and can lead to side reactions. organic-chemistry.org

Biocatalysis, which utilizes enzymes as catalysts, offers a highly enantioselective route to chiral molecules. zuj.edu.jo For example, a one-pot biocatalytic cascade using an ene-reductase and an imine reductase can convert α,β-unsaturated ketones into primary, secondary, and tertiary amines with two stereocenters. acs.org While the final product is an amine, the initial reduction of the α,β-unsaturated ketone is a key step that demonstrates the power of biocatalysis in manipulating this functional group.

The directed evolution of enzymes can further enhance their catalytic properties for specific reactions, making biocatalysis an increasingly viable and powerful tool in organic synthesis. zuj.edu.jo

Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are paramount in contemporary synthetic design. wikipedia.org An atom-economical reaction is one that incorporates the maximum number of atoms from the reactants into the final product, thereby minimizing waste. wikipedia.org For the synthesis of alkenyl ketones like this compound, this involves moving away from classical stoichiometric reagents towards catalytic and more efficient processes.

One sustainable approach involves the direct activation of C-H bonds. For instance, photocatalyzed C-H activation of alkanes followed by coupling with carbon monoxide and electrophilic alkenes represents a highly atom-economical route to unsymmetrical ketones. nih.gov While not yet specifically detailed for this compound, this methodology provides a template for future sustainable syntheses. Another green strategy is the development of reagentless protocols, such as the 100% atom-economic iodosulfenylation of alkynes, which demonstrates how high efficiency can be achieved by merely combining the necessary components under heat or light. rsc.org Such approaches, if adapted for carbonyl chemistry, could significantly reduce the environmental impact of producing alkenyl ketones.

The use of biocatalysts, such as enzymes immobilized in porous foams, also represents a frontier in the sustainable synthesis of complex molecules, allowing reactions to occur under environmentally benign conditions. gesundheitsindustrie-bw.de The development of enzymatic or chemo-enzymatic routes to this compound could offer significant advantages in terms of sustainability and selectivity.

Cycloaddition Reactions in the Construction of Octenone Frameworks

Cycloaddition reactions are powerful tools for rapidly building molecular complexity and are instrumental in constructing cyclic and bicyclic frameworks. kharagpurcollege.ac.in

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of six-membered rings and provides a direct route to the bicyclo[2.2.2]octene core structure. kharagpurcollege.ac.inacs.org These bicyclic ketones are not only important synthetic targets themselves but can also serve as precursors to various substituted cyclohexenones and other complex architectures. acs.orgacs.org

A common strategy involves the reaction of a suitable diene with a dienophile. For instance, masked o-benzoquinones, generated in situ from the oxidation of 2-methoxyphenols, can react with dienophiles like methyl vinyl ketone in a highly regio- and stereoselective manner to produce functionalized bicyclo[2.2.2]octenones. acs.org Another approach utilizes a domino retro-Diels-Alder/Diels-Alder sequence, where pyrolysis of o-benzoquinone dimers generates reactive dienes that can be trapped by various dienophiles to form bicyclo[2.2.2]octenone derivatives in good to excellent yields. rsc.org

The synthesis of 5-phenylbicyclo[2.2.2]this compound, a structural relative of octenone derivatives, has been achieved on a multikilogram scale using the Diels-Alder reaction between a silyl-protected cyclohexadienol and dienophiles like α-acetoxyacrylonitrile or α-chloroacrylonitrile. researchgate.netacs.org These scalable processes highlight the industrial applicability of the Diels-Alder reaction for creating bicyclo[2.2.2]octenone frameworks.

Controlling regioselectivity and stereochemistry is critical in cycloaddition reactions to obtain the desired isomer. In Diels-Alder reactions, the relative orientation of the diene and dienophile substituents in the transition state dictates the final product structure. The "endo rule" often predicts the major diastereomer in reactions involving cyclic dienes, where the dienophile's substituents are oriented towards the diene's π-system. researchgate.netacs.org

Frontier Molecular Orbital (FMO) theory is frequently used to predict regioselectivity. The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. kharagpurcollege.ac.inwikipedia.org For example, in the reaction of masked o-benzoquinones with electron-deficient dienophiles, the observed high regioselectivity can be rationalized by FMO analysis. acs.org Similarly, in 1,3-dipolar cycloadditions of nitrones with alkenes, the regiochemical outcome (4- or 5-substituted isoxazolidines) depends on whether the HOMO(nitrone)-LUMO(alkene) or LUMO(nitrone)-HOMO(alkene) interaction is dominant. wikipedia.org The use of Lewis acid catalysts can also enhance reactivity and improve diastereoselectivity in cycloaddition reactions. nih.gov

Diels-Alder Reactions for Bicyclo[2.2.2]octenone Derivatives

Oxidation-Reduction Pathways for this compound Precursors and Derivatives

Oxidation and reduction reactions are fundamental transformations for interconverting functional groups and are essential for synthesizing target molecules like this compound from available precursors.

The selective oxidation of secondary alcohols to ketones without affecting other sensitive functional groups, such as carbon-carbon double bonds, is a key synthetic step. raco.cat Traditional methods often use stoichiometric, toxic chromium or manganese reagents. Modern methods focus on catalytic systems using cleaner oxidants like molecular oxygen or hydrogen peroxide. google.comrsc.org

Catalyst systems based on quinones, such as anthraquinone (B42736) derivatives, can facilitate the aerobic oxidation of alcohols to aldehydes and ketones under mild conditions. google.com Ruthenium complexes have also been shown to be effective catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using hydrogen peroxide as the oxidant at room temperature. rsc.org Similarly, cis-dioxomolybdenum(VI) complexes are effective catalysts for the oxidation of various alcohols to aldehydes and ketones using hydrogen peroxide, with strong electron-withdrawing groups on the catalyst ligand facilitating the reaction. raco.cat These methods offer a pathway to synthesize this compound from its corresponding alcohol, oct-5-en-2-ol, with high selectivity.

The chemoselective reduction of the C=C bond in an α,β-unsaturated ketone while leaving the C=O group intact is a common challenge in organic synthesis. acs.org This transformation, known as conjugate or 1,4-reduction, is crucial for preparing saturated ketones from enone precursors.

Transfer hydrogenation is a widely used method, often employing a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a transition metal catalyst. thieme-connect.comorganic-chemistry.org Iridium complexes with pyridine-imidazolidinyl ligands, for example, have been used to efficiently catalyze the transfer hydrogenation of the double bond in various α,β-unsaturated ketones with high chemoselectivity. thieme-connect.comresearchgate.net

More recently, catalysts based on earth-abundant metals like manganese have been developed for this purpose. A well-defined manganese(I) pincer complex catalyzes the direct hydrogenation of α,β-unsaturated ketones using H₂ gas, showing broad functional group tolerance and operating under ambient pressure for many substrates. acs.orgorganic-chemistry.org This approach avoids over-reduction to the alcohol and represents a significant advance in sustainable catalytic reductions. organic-chemistry.org

Selective Oxidation of Alkenyl Alcohols to Octenones

Novel Synthetic Routes and Method Development for this compound

The synthesis of γ,δ-unsaturated ketones, such as this compound, is a significant area of research in organic chemistry due to the prevalence of this structural motif in natural products and its utility as a versatile synthetic intermediate. Recent advancements have focused on developing more efficient, selective, and environmentally benign methodologies. This section details several novel synthetic routes and method developments that can be applied to the synthesis of this compound and its congeneric alkenyl ketones.

A notable modern approach involves the visible-light-driven radical cross-coupling of α-keto acids with vinylcyclopropanes. This method facilitates the direct synthesis of a variety of β,γ-alkenyl ketones without the need for external metal co-catalysts, oxidants, or additives. rsc.org The reaction proceeds via a radical-polar crossover pathway involving photogenerated acyl radicals and the ring-opening of vinylcyclopropanes. rsc.org This strategy's synthetic utility has been demonstrated through the concise, five-step synthesis of the clinical drug Seratrodast, highlighting its potential for complex molecule synthesis. rsc.org

The Rupe rearrangement, a classic acid-catalyzed reaction of propargylic alcohols, has been modernized for the large-scale synthesis of α,β-unsaturated ketones. A significant improvement involves the use of a strongly acidic cation-exchange resin as a catalyst, which allows for a more economical and less harsh reaction environment compared to traditional methods that use boiling formic acid. acs.org This updated procedure has been successfully applied in pilot plant-scale synthesis. acs.org

Furthermore, a one-pot dehydrogenation of ketones to α,β-unsaturated ketones has been developed using N-tert-butyl phenylsulfinimidoyl chloride. This method proceeds by treating lithium enolates of ketones with the reagent under mild conditions, offering high yields. organic-chemistry.org The reaction is believed to occur via a five-membered transition state, involving intramolecular proton abstraction. organic-chemistry.org

The alkylation of ketones with alcohols, facilitated by transition metal catalysts, represents another important avenue. Iridium complexes, for instance, have been shown to catalyze the α-alkylation of ketones with primary alcohols through a hydrogen borrowing strategy. researchgate.net This method is advantageous for its atom economy and the use of readily available starting materials. researchgate.net

Recent developments in the synthesis of highly arylated α-alkenyl-β-diketones utilize a two-step sequence. This involves a potassium tert-butoxide/DMSO-catalyzed (E)-stereoselective C–H functionalization of ketones with acetylenes, followed by a regioselective acylation of the resulting β,γ-unsaturated ketones. acs.org

The following tables summarize key aspects of these novel synthetic methodologies.

Table 1: Comparison of Novel Synthetic Methods for Alkenyl Ketones

| Method | Key Reagents/Catalysts | Substrates | Product Type | Key Advantages |

| Visible-Light-Mediated Decarboxylative Allylation | α-Keto acids, Vinylcyclopropanes | α-Keto acids, Vinylcyclopropanes | β,γ-Alkenyl ketones | Metal-free, mild conditions, high functional group tolerance rsc.org |

| IBX-Mediated Oxidation | o-Iodoxybenzoic acid (IBX) | Saturated Alcohols, Ketones, Aldehydes | α,β-Unsaturated carbonyls | Non-toxic, one-pot, tunable degree of unsaturation scripps.edu |

| Modern Rupe Rearrangement | Strongly acidic cation-exchange resin | Propargylic hydroxy compounds | α,β-Unsaturated ketones | Economical, scalable, milder conditions than classic method acs.org |

| Dehydrogenation of Ketones | N-tert-butyl phenylsulfinimidoyl chloride, Lithium enolates | Saturated ketones | α,β-Unsaturated ketones | One-pot, high yields, mild conditions organic-chemistry.org |

| Ketone Alkylation with Alcohols | Transition metal catalysts (e.g., Iridium complexes) | Ketones, Primary alcohols | α-Alkylated ketones | Atom economical, uses readily available starting materials researchgate.net |

| Two-Step Synthesis of α-Alkenyl-β-diketones | Potassium tert-butoxide/DMSO, Acyl chlorides | Ketones, Acetylenes, Acyl chlorides | α-Alkenyl-β-diketones | Regio- and stereoselective, broad substrate scope acs.org |

Table 2: Detailed Research Findings for Selected Synthetic Routes

| Reaction | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dehydrogenation of Cyclohexanone | Cyclohexanone Lithium Enolate | N-tert-butyl phenylsulfinimidoyl chloride | THF | -78 to rt | 93 | organic-chemistry.org |

| IBX Oxidation of Cyclooctanol | Cyclooctanol | 2.0 equiv. IBX | Fluorobenzene-DMSO | 55 | 77 | scripps.edu |

| Rupe Rearrangement (Pilot Scale) | A steroidal propargylic alcohol | Acidic cation-exchange resin | Ethyl acetate | 80 | 84.4 | acs.org |

| Visible-Light Decarboxylative Allylation | Various α-keto acids and vinylcyclopropanes | None (Visible light) | Not specified | Not specified | Good to excellent | rsc.org |

| Iridium-Catalyzed α-Alkylation | Ketones and primary alcohols | [Cp*Ir(2,2′-bpyO)(H2O)] | Not specified | Not specified | High yields | researchgate.net |

These advanced methodologies provide a powerful toolkit for the synthesis of this compound and other valuable alkenyl ketones, offering significant improvements in efficiency, selectivity, and environmental impact over traditional synthetic routes.

Mechanistic Investigations of Chemical Transformations Involving Oct 5 En 2 One

Elucidation of Reaction Mechanisms at the Carbonyl and Alkene Functional Groups

The dual functionality of Oct-5-en-2-one, possessing both a carbonyl group and a carbon-carbon double bond, allows for a variety of reaction pathways. The reactivity of these groups is often interdependent, influenced by the molecule's conformation and the presence of substituents. In bicyclo[2.2.2]this compound systems, the rigid framework imposes specific geometric constraints that dictate the stereochemical outcome of reactions.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.comyoutube.com Similarly, electrophilic addition to the alkene proceeds via initial attack by an electrophile on the electron-rich double bond, forming a carbocation intermediate that is subsequently attacked by a nucleophile. libretexts.orgnumberanalytics.com The interplay between these two reactive sites is a key area of mechanistic investigation.

Radical Processes and Their Role in this compound Chemistry

Radical reactions, often initiated by light or radical initiators, offer alternative pathways for the transformation of this compound and related compounds. numberanalytics.com These reactions proceed through intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. numberanalytics.comlibretexts.org

The photochemistry of enones, including bicyclic systems related to this compound, is a field of active research. researchgate.net Irradiation of bicyclo[2.2.2]oct-5-en-2-ones can lead to a variety of rearrangements. researchgate.netbeilstein-journals.org One notable transformation is the photoinduced formation of exceptionally stable ketenes. researchgate.netbeilstein-journals.org For instance, the photolysis of bicyclo[2.2.2]oct-5-en-2-ones with specific chromophores has been shown to result in a regioselective 1,5-phenyl migration, yielding vinyl ketenes. researchgate.netbeilstein-journals.org These ketenes can be remarkably stable, persisting for weeks in solution. researchgate.netbeilstein-journals.org The formation of ketenes from enones can also occur through a Norrish Type I cleavage. scripps.edu The mechanism often involves the formation of a carbene intermediate. rroij.com

Research on 5,6-dibenzoyl-4-phenylbicyclo[2.2.2]this compound (7a) and 5,6-dibenzoyl-4-isopropenylbicyclo[2.2.2]this compound (7b) demonstrated the formation of stable ketenes upon photoirradiation. beilstein-journals.org The stability of these ketenes was confirmed by time-dependent UV absorption spectra in acetonitrile. beilstein-journals.org

Table 1: Photoreaction of Bicyclo[2.2.2]this compound Derivatives

| Compound | Irradiation Wavelength (nm) | Solvent | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7a | >300 | Benzene (B151609) | Ketene (B1206846) 10a | ~60 | researchgate.netbeilstein-journals.org |

| 7b | >300 | Benzene | Ketene 10b | ~55 | researchgate.netbeilstein-journals.org |

Single-electron transfer (SET) processes provide a pathway to generate radical intermediates from this compound and its derivatives. acs.org SET can be initiated by photoredox catalysis or through the use of certain metal catalysts. acs.orgdiva-portal.org In these reactions, a single electron is transferred to or from the substrate, creating a radical ion which can then undergo further reactions. nih.gov For example, single-electron reduction of a C(sp³)–X bond can generate a carbon-centered radical. acs.org This radical can then participate in a variety of transformations, including additions and carbonylations. acs.org The study of these radical intermediates is crucial for understanding the detailed mechanisms of these complex reactions. researchgate.net

Photoinduced Transformations and Intermediate Characterization (e.g., Ketene Formation)

Electrophilic and Nucleophilic Additions to the this compound Core

The carbonyl and alkene functionalities of this compound are susceptible to both electrophilic and nucleophilic attack. acs.orgresearchgate.net The regioselectivity and stereoselectivity of these additions are of significant synthetic interest.

Michael addition, a type of conjugate addition, is a powerful tool for carbon-carbon bond formation. In the context of this compound chemistry, Michael additions can be a key step in the synthesis of more complex molecules, including pyridine (B92270) derivatives. researchgate.netresearchgate.net The reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). msu.edu This process can be part of a tandem reaction sequence, for example, a Michael addition followed by an intramolecular aldol (B89426) condensation, to construct bicyclic systems. researchgate.net The synthesis of certain pyridine derivatives can proceed through the formation of a 1,5-diketone intermediate via a Michael addition, which then undergoes cyclization. researchgate.netnih.gov

A one-pot synthesis of bicyclo[2.2.2]oct-5-en-2-ones has been developed using a tandem intermolecular Michael addition-intramolecular aldol process. researchgate.net This "bridged Robinson annulation" involves the reaction of a ketone with a cyclic enone in the presence of a strong acid. researchgate.net

Rearrangement Reactions of Unsaturated Bicyclic Ketone Systems

Unsaturated bicyclic ketones, such as derivatives of this compound, can undergo a variety of rearrangement reactions, often leading to the formation of novel polycyclic frameworks. acs.orgacs.org These rearrangements can be initiated by heat, light, or acid/base catalysis.

One important class of rearrangements is the photoinduced 1,3-acyl shift in β,γ-unsaturated ketones. acs.org This reaction has been applied to the synthesis of bridged bicyclic ketones. acs.org Another significant rearrangement is the Wolff rearrangement of α-diazocarbonyl compounds, which proceeds through a ketene intermediate to yield ring-contracted products if the starting material is cyclic. wikipedia.org The Baeyer-Villiger oxidation converts a cyclic ketone to a lactone through the migration of an alkyl group. wiley-vch.de These and other rearrangements, such as the Favorskii and benzilic acid rearrangements, demonstrate the synthetic versatility of bicyclic ketone systems. msu.edu

Kinetic and Thermodynamic Studies of this compound Reactivity

The reactivity of this compound is governed by the interplay between its two functional groups: the carbon-carbon double bond (alkene) and the carbonyl group (ketone). Kinetic and thermodynamic factors will dictate the product distribution in its various chemical transformations.

Detailed Research Findings

Research into the isomerization of related C8 unsaturated systems provides a framework for understanding the behavior of this compound. For instance, studies on the isomerization of oct-1-en-3-ol to 3-octanone (B92607), catalyzed by rhodium complexes, highlight the influence of temperature and catalyst loading on reaction rates. mdpi.com While not following a simple Arrhenius relationship, the rate of isomerization generally increases with temperature. mdpi.com This suggests that the isomerization of this compound to its conjugated isomer, oct-3-en-2-one (B7820862), would also be temperature-dependent.

Furthermore, studies on the isomerization of trans-2-octene (B89244) epoxide to a mixture of 2-octanone (B155638) and 3-octanone show that in the absence of strong electronic directing groups, the product ratio is close to 1:1, indicating small differences in the activation barriers for the formation of the two ketone isomers. acs.orgacs.org This implies that reactions at the double bond of this compound might show low regioselectivity without appropriate catalytic control.

Kinetic vs. Thermodynamic Control

In many reactions of unsaturated ketones, the initial product formed (the kinetic product) is not necessarily the most stable product (the thermodynamic product). The kinetic product is formed via the reaction pathway with the lowest activation energy, while the thermodynamic product is the most stable isomer and will be favored under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times). libretexts.org

For this compound, a key transformation is the potential isomerization of the double bond from the C5-C6 position to the C3-C4 or C4-C5 positions to form conjugated enones.

Kinetic Product: The reaction that occurs fastest, likely at the most accessible functional group.

Thermodynamic Product: The most stable isomer, which for α,β-unsaturated ketones is typically the conjugated isomer due to the stabilizing effect of the overlapping p-orbitals of the C=C and C=O bonds.

The isomerization of this compound to a conjugated isomer like oct-3-en-2-one or oct-4-en-2-one (B13624662) is thermodynamically favorable. nih.gov The relative stability of cis versus trans isomers is also a key factor, with trans isomers generally being more thermodynamically stable due to reduced steric strain. libretexts.org

Hypothetical Data Tables

Without specific experimental results for this compound, we can construct hypothetical data tables to illustrate the expected kinetic and thermodynamic parameters for a typical isomerization reaction, such as the conversion to oct-3-en-2-one. These tables are for illustrative purposes and are based on data for analogous chemical systems.

Table 1: Hypothetical Kinetic Data for the Isomerization of this compound to Oct-3-en-2-one

This table illustrates how the rate constant for the isomerization would be expected to increase with temperature, a fundamental concept in chemical kinetics. The activation energy (Ea) represents the energy barrier that must be overcome for the reaction to occur.

| Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| 353 | 1.5 x 10⁻⁵ | 85 |

| 373 | 6.8 x 10⁻⁵ | 85 |

| 393 | 2.7 x 10⁻⁴ | 85 |

Table 2: Hypothetical Thermodynamic Data for the Isomerization of this compound

This table shows the expected thermodynamic parameters for the isomerization. A negative Gibbs Free Energy (ΔG°) indicates a spontaneous reaction under standard conditions, which is anticipated for the conversion of a non-conjugated ketone to a more stable conjugated ketone.

| Parameter | Value |

| Enthalpy of Reaction (ΔH°) | -10 to -15 kJ/mol |

| Entropy of Reaction (ΔS°) | Small, near zero |

| Gibbs Free Energy (ΔG°) | -10 to -15 kJ/mol |

| Equilibrium Constant (Keq) at 298 K | > 1 |

Computational Chemistry Approaches in the Study of Oct 5 En 2 One and Unsaturated Ketones

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure and energetics of molecules, making it ideal for elucidating reaction mechanisms.

Prediction of Regioselectivity and Stereoselectivity in Oct-5-en-2-one Reactions

The presence of multiple reactive sites in this compound—the carbonyl carbon, the α-carbon, the β-carbon, and the C=C double bond—leads to potential regioselectivity and stereoselectivity in its reactions. DFT calculations can predict the favored outcomes by comparing the activation energies of different reaction pathways.

For instance, in the hydroboration of α,β-unsaturated carbonyl compounds, DFT has been used to explain the observed selectivity. A theoretical study on the metal-free hydroboration of these systems revealed that the 1,4-hydroboration pathway is kinetically more favorable than the 1,2-hydroboration pathway. rsc.org This preference is attributed to the greater degradation of the conjugated π system in the transition state of the 1,2-addition. rsc.org

Similarly, DFT calculations have been employed to understand the regioselectivity of Diels-Alder reactions involving unsaturated systems. By analyzing the frontier molecular orbitals (FMOs) and local reactivity indices, researchers can predict which atoms are most likely to interact, leading to specific regioisomers. mdpi.com For the intramolecular [2+2] cycloaddition of ene-ketenes, DFT studies have shown that the regioselectivity is determined by the relative stability of carbocationic intermediates in the transition states. pku.edu.cn

Table 1: DFT-Calculated Energy Barriers for Competing Reaction Pathways in Unsaturated Ketones

| Reaction Type | Substrate | Pathway | Activation Energy (kcal/mol) | Predicted Outcome |

| Hydroboration | Generic α,β-Unsaturated Ketone | 1,2-Addition | Higher Barrier | Disfavored |

| Hydroboration | Generic α,β-Unsaturated Ketone | 1,4-Addition | Lower Barrier | Favored |

| Intramolecular Cycloaddition | Ene-ketene | Normal [2+2] | 30.1 | Dependent on substitution |

| Intramolecular Cycloaddition | Ene-ketene | Cross [2+2] | 27.5 | Dependent on substitution |

Note: Data is illustrative and based on studies of generic or related unsaturated ketone systems.

Transition State Analysis and Energy Profiles of Octenone Transformations

A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which are the energetic maxima along a reaction coordinate. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed. This provides a quantitative understanding of the reaction's feasibility and kinetics.

For example, in the copper-catalyzed hydrocarbonylative coupling to form allylic alcohols from α,β-unsaturated ketones, DFT transition state analysis was used to rationalize the preference for 1,2-reduction over 1,4-reduction. nsf.gov The calculations showed that the transition state for the 1,2-reduction is lower in energy due to reduced steric hindrance. nsf.gov

In the context of selective hydrogenation of enones, DFT calculations on model surfaces like Pt(111) and Ru(0001) have shown that the activation barriers for hydrogenating the C=O bond are significantly higher than those for the C=C bond, explaining the common selectivity for the latter. pnnl.gov

Table 2: Calculated Transition State Free Energies for Hydrogenation of α,β-Unsaturated Diketones

| Reaction Step | Transition State | Free Energy (kcal/mol) |

| 1-Carbonyl ATH | I-TS2 | 2.5 |

| 2-Carbonyl ATH | I-TS3 | 6.3 |

| C=C Bond ATH | I-TS4 | 5.1 |

Data from a study on the asymmetric transfer hydrogenation (ATH) of β,γ-unsaturated α-diketones, illustrating the relative favorability of different reduction pathways. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (e.g., ketone-water interactions)

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions.

For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different environments, such as in aqueous solution. These simulations can track the movement of the molecule and the surrounding solvent molecules, providing a detailed picture of solvation and hydrogen bonding.

A study on liquid 2-heptanone, a saturated analogue, saturated with water showed that most water molecules form hydrogen bond-like interactions with the ketone's oxygen atom. acs.org The dynamics of these water molecules become coupled to the ketone's dynamics. acs.org Similar simulations for this compound would elucidate how the presence of the double bond influences its conformational flexibility and interactions with water molecules. Such studies are crucial for understanding its behavior in biological or environmental systems.

MD simulations are also used to study the stability of protein-ligand complexes, which is relevant for unsaturated ketones that act as enzyme inhibitors. nih.gov These simulations can reveal how the ligand binds to the active site and the nature of the intermolecular forces involved. nih.gov

Electronic Structure Analysis and Spectroscopic Property Prediction

Computational methods are highly valuable for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. DFT and its time-dependent extension (TD-DFT) are particularly powerful in this regard.

By calculating the electronic structure, one can predict various spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and UV-Visible absorption spectra. For instance, DFT calculations have been successfully used to predict the ¹³C NMR chemical shifts of complex organic molecules with high accuracy, which is invaluable for structure elucidation. acs.org The performance of different DFT functionals and basis sets has been extensively benchmarked for this purpose. acs.org

TD-DFT is the method of choice for calculating electronic excitation energies and, consequently, UV-Visible absorption spectra. rsc.org For α,β-unsaturated ketones, TD-DFT can predict the λ(max) of the π→π* and n→π* transitions. These calculations can also show how these transitions are affected by substituents and solvent polarity. nih.gov

Table 3: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Representative Unsaturated Ketone

| Spectroscopic Property | Experimental Value | Calculated Value (DFT/TD-DFT) |

| ¹³C NMR (C=O) | ~195-200 ppm | Varies with functional/basis set |

| ¹³C NMR (C=C) | ~125-150 ppm | Varies with functional/basis set |

| IR (C=O stretch) | ~1680-1700 cm⁻¹ | Varies with functional/basis set |

| UV-Vis λ(max) (π→π*) | ~210-250 nm | Varies with functional/basis set |

Note: The values are typical ranges for α,β-unsaturated ketones and the accuracy of calculated values depends heavily on the chosen computational methodology.

Computational Screening for Catalytic Activity and Selectivity

Computational chemistry plays a crucial role in catalyst design by enabling high-throughput screening of potential candidates before their synthesis and experimental testing. This in silico approach can significantly accelerate the discovery of new and improved catalysts for reactions involving unsaturated ketones like this compound.

For example, in the hydrogenation of unsaturated aldehydes and ketones, DFT calculations can be used to screen different metal catalysts (e.g., Pd, Pt, Ru, Au) to predict their activity and selectivity towards the C=C or C=O bond. pnnl.govresearchgate.net By calculating the adsorption energies of the reactants and the activation barriers for different reaction pathways on various catalyst surfaces, a "volcano plot" can be constructed to identify the optimal catalyst.

Computational methods can also be used to design enzyme catalysts. For the Morita-Baylis-Hillman reaction, which involves an enone substrate, computational protein design software like Rosetta has been used to create novel enzymes with catalytic activity. nih.govacs.org Although the initial activity may be modest, these designed proteins provide a starting point for further optimization through directed evolution. nih.gov These computational screening approaches are becoming increasingly important in the development of efficient and selective catalysts for a wide range of chemical transformations. acs.orgrsc.org

Advanced Spectroscopic Characterization and Analytical Methodologies for Oct 5 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignmentresearchgate.net

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like Oct-5-en-2-one in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity of all atoms in the molecule can be determined.

Proton (¹H) NMR Analysis of Olefinic and Alkyl Protons

The ¹H NMR spectrum of this compound provides distinct signals for the chemically non-equivalent protons. The chemical shift (δ), multiplicity (singlet, triplet, multiplet, etc.), and integral value of each signal offer critical information about the electronic environment and neighboring protons.

The olefinic protons (H-5 and H-6) are expected to resonate in the downfield region of the spectrum, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the C=C double bond. Their coupling constant (J-value) can help determine the stereochemistry of the double bond (cis or trans). Protons on carbons adjacent to the electron-withdrawing carbonyl group (C=O), such as the methylene (B1212753) protons at the C-3 position, are also shifted downfield relative to standard alkane protons. The methyl protons at C-1, being adjacent to the carbonyl group, characteristically appear as a sharp singlet around 2.1 ppm. libretexts.org

Table 1: Predicted ¹H NMR Data for (E)-Oct-5-en-2-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (CH₃) | ~2.1 | Singlet | - |

| H-3 (CH₂) | ~2.4 | Triplet | ~7.0 |

| H-4 (CH₂) | ~2.0 | Quartet | ~7.0 |

| H-5 (=CH) | ~5.4 | Multiplet | - |

| H-6 (=CH) | ~5.4 | Multiplet | - |

| H-7 (CH₂) | ~2.0 | Multiplet | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidationacs.org

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Each unique carbon atom in this compound produces a single peak, and its chemical shift is indicative of its functional group and position.

The most downfield signal in the spectrum corresponds to the carbonyl carbon (C-2), typically appearing in the 190-215 ppm range for ketones. libretexts.orgpressbooks.pub The two sp²-hybridized carbons of the alkene (C-5 and C-6) are found between 120 and 140 ppm. The remaining sp³-hybridized alkyl carbons appear in the upfield region of the spectrum. The presence of eight distinct signals in the ¹³C NMR spectrum confirms the eight-carbon structure of the molecule.

Table 2: Predicted ¹³C NMR Data for (E)-Oct-5-en-2-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃) | ~30 |

| C-2 (C=O) | ~208 |

| C-3 (CH₂) | ~45 |

| C-4 (CH₂) | ~27 |

| C-5 (=CH) | ~125 |

| C-6 (=CH) | ~132 |

| C-7 (CH₂) | ~25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in this compound Structure Confirmation

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, H-4 with H-5, H-5 with H-6, and H-6 with H-7, thus confirming the linear chain sequence -CH₂-CH₂-CH=CH-CH₂-. analyzetest.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached. sdsu.edu It allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the proton singlet at ~2.1 ppm would show a correlation to the carbon signal at ~30 ppm, assigning them as H-1 and C-1, respectively. analyzetest.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two to three bonds. sdsu.edu This is particularly crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms. In this compound, key HMBC correlations would include the link from the H-1 methyl protons to the C-2 carbonyl carbon, and from the H-3 and H-4 protons to the olefinic carbons (C-5, C-6), confirming the placement of the double bond relative to the ketone. wisc.edu

Infrared (IR) Spectroscopy for Carbonyl and Alkene Functional Group Characterizationresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Vibrational Modes of the α,β-Unsaturated Ketone Moiety

In this compound, the ketone and the alkene are isolated functional groups, not a conjugated system (the double bond is at the δ,ε-position relative to the carbonyl). Therefore, their vibrational frequencies will appear in the standard regions for isolated ketones and alkenes.

Carbonyl (C=O) Stretch: An intense and sharp absorption band for the C=O stretch of a saturated aliphatic ketone is expected around 1715 cm⁻¹. orgchemboulder.comvscht.cz The absence of conjugation keeps this frequency from shifting to a lower wavenumber (typically ~1685 cm⁻¹ for α,β-unsaturated ketones). pressbooks.publibretexts.org

Alkene (C=C) Stretch: A medium-intensity band for the isolated C=C double bond stretch is expected in the region of 1640-1680 cm⁻¹.

C-H Stretches: The spectrum will also show C-H stretching vibrations. Bands appearing just above 3000 cm⁻¹ are characteristic of sp² C-H bonds (alkene), while those appearing just below 3000 cm⁻¹ are from sp³ C-H bonds (alkane).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | 1715 | Strong, Sharp |

| C=C Stretch | Alkene | 1640 - 1680 | Medium |

| sp² C-H Stretch | Alkene | 3010 - 3040 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysisresearchgate.net

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. The molecular weight of this compound (C₈H₁₄O) is 126.10 g/mol (monoisotopic mass). nih.gov

Upon electron ionization (EI), the molecule forms a molecular ion (M•⁺) at m/z = 126. This high-energy ion then undergoes characteristic fragmentation, providing clues to its structure.

Alpha-Cleavage: This is a common pathway for ketones, involving the cleavage of a bond adjacent to the carbonyl group. Two primary α-cleavages are possible for this compound:

Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃) to yield an ion at m/z 111.

Cleavage of the C2-C3 bond results in the loss of a hexenyl radical (•C₆H₁₁) to yield a stable acylium ion [CH₃CO]⁺ at m/z 43 , which is often a very prominent peak in the spectrum.

McLafferty Rearrangement: Ketones with accessible gamma-hydrogens can undergo this characteristic rearrangement. In this compound, a hydrogen atom from C-4 (the γ-carbon) can be transferred to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond (C2-C3 is not possible, the correct bond is C3-C4). This process results in the expulsion of a neutral but-1-ene molecule and the formation of the enol radical cation of acetone (B3395972), which gives a strong signal at m/z 58 . libretexts.org

Table 4: Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]•⁺ | Molecular Ion (M•⁺) |

| 111 | [M - CH₃]⁺ | α-Cleavage |

| 58 | [C₃H₆O]•⁺ | McLafferty Rearrangement |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-Oct-5-en-2-one |

| (E)-oct-5-en-2-ol |

| Acetone |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural elucidation of chemical compounds by providing highly accurate mass measurements. libretexts.org Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine the m/z value to several decimal places. libretexts.org This precision allows for the determination of a unique elemental composition for a measured mass, as the exact masses of atoms are not integers (save for Carbon-12). libretexts.org

For this compound, with a molecular formula of C₈H₁₄O, the nominal mass is 126 Da. However, its theoretical monoisotopic (exact) mass is 126.104465 Da. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) or Orbitrap systems, can measure this mass with high accuracy, typically within an error of less than 5 parts per million (ppm). mdpi.com This capability allows for the confident differentiation of this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

The table below illustrates how HRMS distinguishes this compound from other potential compounds with a nominal mass of 126 Da.

| Molecular Formula | Compound Class Example | Nominal Mass (Da) | Theoretical Exact Mass (Da) |

| C₈H₁₄O | This compound | 126 | 126.104465 |

| C₇H₁₀N₂ | Diaminobenzene derivative | 126 | 126.084400 |

| C₉H₁₈ | Nonene | 126 | 126.140851 |

| C₇H₁₄O₂ | Heptanoic Acid | 126 | 126.099380 |

This table demonstrates the unique exact mass for different elemental compositions, highlighting the specificity provided by HRMS analysis.

Fragmentation Pathways of this compound

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of a compound is formed, which is often energetically unstable and undergoes fragmentation. libretexts.org The resulting fragmentation pattern is a reproducible "fingerprint" that provides valuable structural information. The fragmentation pathways for this compound are characteristic of aliphatic and α,β-unsaturated ketones.

The primary fragmentation processes include α-cleavage and the McLafferty rearrangement.

α-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group. For this compound (CH₃-C(=O)-CH₂-CH₂-CH=CH-CH₂-CH₃), two primary α-cleavages are possible:

Loss of a methyl radical (•CH₃), resulting in a C₇H₁₁O⁺ acylium ion at m/z 111 .

Loss of a hexenyl radical (•C₆H₁₁), resulting in the formation of a stable acetyl cation (CH₃CO⁺) at m/z 43 .

McLafferty Rearrangement: This is a highly characteristic fragmentation for ketones possessing a γ-hydrogen relative to the carbonyl group. spectroscopyonline.com this compound has accessible γ-hydrogens on the C-4 carbon. The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. This process results in the expulsion of a neutral alkene molecule (in this case, 1-butene) and the formation of a resonance-stabilized enol radical cation at m/z 58 . spectroscopyonline.com This fragment is considered diagnostic for many aliphatic ketones. spectroscopyonline.com

The table below summarizes the key fragment ions observed in the mass spectrum of this compound.

| m/z | Ion Structure/Formula | Proposed Fragmentation Mechanism |

| 126 | [C₈H₁₄O]•⁺ | Molecular Ion (M•⁺) |

| 111 | [C₇H₁₁O]⁺ | α-Cleavage: Loss of •CH₃ radical from M•⁺ |

| 58 | [C₃H₆O]•⁺ | McLafferty Rearrangement: Loss of C₄H₈ |

| 43 | [C₂H₃O]⁺ | α-Cleavage: Loss of •C₆H₁₁ radical from M•⁺ |

This table outlines the principal fragment ions of this compound and their origins, which are used for its structural confirmation via mass spectrometry.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an indispensable tool in chemical analysis for separating the components of a mixture. researchgate.net For a compound like this compound, advanced chromatographic techniques are essential for assessing its purity, quantifying it in various matrices, and separating its geometric isomers (e.g., (E)- and (Z)-isomers).

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC)

As a volatile organic compound (VOC), this compound is ideally suited for analysis by Gas Chromatography. thermofisher.comnih.gov GC separates compounds based on their boiling points and interactions with the stationary phase within the column. libretexts.org For purity assessment, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard method. thermofisher.com Impurities are identified as separate peaks in the chromatogram, and their levels can be quantified based on peak area.

The separation of the (E)- and (Z)- isomers of this compound is achievable with high-resolution capillary GC columns, as the isomers often exhibit slightly different retention times due to differences in their physical properties. The Kovats retention index, a standardized measure of retention time, for (E)-oct-5-en-2-one is reported as 987 on a semi-standard non-polar column, which aids in its identification. nih.gov

| Parameter | Typical Value/Type | Purpose |

| Technique | GC-MS, GC-FID | Identification and Quantification |

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) | High-resolution separation |

| Stationary Phase | Non-polar (e.g., Polydimethylsiloxane) or Mid-polar | Separation based on volatility and polarity |

| Injector Temp. | 250 °C | Ensure rapid volatilization |

| Carrier Gas | Helium or Hydrogen | Mobile Phase |

| Detection | Mass Spectrometry (MS), Flame Ionization (FID) | Universal or specific detection |

This table presents typical parameters for the GC analysis of volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net While GC is common for volatiles, HPLC is also highly applicable, especially when the compound is part of a non-volatile mixture or when derivatization is undesirable.

The α,β-unsaturated ketone moiety in this compound acts as a chromophore, allowing for sensitive detection using a UV-Vis detector. researchgate.nettjpr.org Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase (e.g., acetonitrile/water), is the most common mode for purity analysis of such compounds. wikipedia.org

Furthermore, both reversed-phase and normal-phase HPLC (NP-HPLC) can be optimized for the challenging separation of (E)- and (Z)-isomers. researcher.life The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has enabled faster and more efficient separations by using columns with smaller particle sizes and operating at higher pressures. wikipedia.orgchromatographyonline.com

| Parameter | Typical Value/Type | Purpose |

| Technique | RP-HPLC, NP-HPLC, UHPLC | Purity and Isomer Separation |

| Column | C18 (for RP), Silica (for NP) | Stationary Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (RP); Hexane/Isopropanol (B130326) (NP) | Elution of the analyte |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); <0.5 mL/min (UHPLC) | Control of retention time and resolution |

| Detection | UV-Vis (e.g., at λₘₐₓ of the chromophore) | Quantification and Detection |

This table outlines common conditions for the HPLC analysis of α,β-unsaturated ketones.

Non Biological Advanced Applications of Oct 5 En 2 One As a Key Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The reactivity of Oct-5-en-2-one and its derivatives is harnessed by synthetic chemists to construct intricate molecular architectures. Its utility as a precursor for complex carbocyclic and heterocyclic systems is a cornerstone of its application in advanced organic synthesis.

Derivatives of octenone, particularly bicyclic ketones like bicyclo[2.2.2]this compound, are instrumental in building complex polycyclic frameworks. These bicyclic structures are often synthesized through cycloaddition reactions, where the enone functionality plays a critical role. For instance, the Diels-Alder reaction is a powerful method for creating the bicyclo[2.2.2]octane skeleton. rsc.org This structural motif is a key component in the synthesis of more complex molecules. rsc.orgacs.org

The synthesis of compounds like 5-phenylbicyclo[2.2.2]this compound has been achieved on a kilogram scale, highlighting the practical utility of these intermediates. rsc.org Such bicyclic ketones are not merely synthetic curiosities; they serve as versatile starting materials for a range of transformations. rsc.org For example, they are precursors for creating chiral dienes and can be transformed into various densely functionalized polycyclic systems through rearrangement reactions. rsc.orgacs.org The strategic use of these intermediates allows for the stereocontrolled synthesis of complex natural products and other challenging targets. wikipedia.org

Research has demonstrated that bicyclo[2.2.2]octenones can be derived from masked o-benzoquinones and undergo further transformations like oxidative scission to yield highly functionalized cyclohexene (B86901) frameworks. acs.org This showcases the expanding synthetic utility of these structures in complex organic synthesis. acs.org Ring-rearrangement metathesis (RRM) is another advanced strategy that utilizes bicyclic systems derived from cycloaddition reactions to generate complex polycyclic frameworks that are otherwise difficult to assemble. google.com

Table 1: Examples of Bicyclic and Polycyclic Synthesis Applications

| Precursor/Intermediate | Reaction Type | Product Class | Significance |

| 5-phenylbicyclo[2.2.2]this compound | Diels-Alder, Aldol (B89426) Reaction | Bicyclic Ketones | Versatile starting material, scalable synthesis. rsc.orgbritannica.com |

| Bicyclo[2.2.2]octenones | Oxidative Scission | Functionalized Cyclohexenes | Access to diverse and complex frameworks. acs.org |

| Bicyclo[2.2.1]heptene systems | Ring-Rearrangement Metathesis (RRM) | Fused Polycyclic Systems | Assembly of complex structures via multi-bond formation. google.com |

| Bicyclo[2.2.2]this compound derivatives | Photocycloaddition | Triquinane Sesquiterpenes | Stereocontrolled synthesis of natural products. wikipedia.org |

The ketone and alkene functionalities within the octenone scaffold make it a suitable precursor for a variety of heterocyclic compounds. Ketones are common starting points for constructing rings containing heteroatoms like nitrogen, oxygen, or sulfur. google.com Synthetic strategies such as domino reactions, which involve a cascade of intramolecular reactions, can be employed to build complex heterocyclic systems from relatively simple precursors.

For example, a ketone on a ring system can be used to attach fused heterocycles. google.com The synthesis of heterocyclic compounds often involves the reaction of a ketone with reagents containing heteroatoms. For instance, reacting a ketone with hydrazine (B178648) can lead to the formation of pyrazoles. google.com The high reactivity of α,β-unsaturated ketones makes them efficient precursors in synthetic organic chemistry for producing a wide array of heterocyclic structures through reactions like Michael additions and cycloadditions. The versatility of the ketone group allows for its transformation into various functional groups, expanding its utility in the synthesis of diverse heterocyclic molecules, including those with potential pharmaceutical applications. researchgate.net

Precursor for Densely Functionalized Bicyclic and Polycyclic Structures

Industrial Relevance and Process Development of Octenone Derivatives

The utility of octenone derivatives extends into the industrial realm, where they serve as key intermediates in large-scale chemical manufacturing. The development of efficient and scalable synthetic processes is crucial for their commercial application.

Derivatives of octenone are relevant in the production of a variety of specialty chemicals. allenpress.com The development of practical, large-scale synthetic routes is a significant area of focus in process chemistry. For example, a practical enantioselective route to chiral 5-phenylbicyclo[2.2.2]this compound has been designed and scaled up to produce kilogram quantities of the material. britannica.com This process was optimized to be simple and concentrated, allowing for the expeditious synthesis of the target compound in a 30-L reactor over a short period. britannica.com

Such large-scale applications are critical for the pharmaceutical industry, where these intermediates may be used in the manufacture of drug components. rsc.org The ability to produce these complex molecules efficiently and in large quantities is essential for their viability as commercial products. rsc.orgnih.gov The development of continuous-flow reactors for reactions like the Grignard reaction further enhances the potential for safe, fast, and cost-effective large-scale manufacturing of derivatives. acs.org

Catalysis is fundamental to the industrial transformation of octenone and its derivatives. Catalysts increase the rate of chemical reactions, allowing them to occur under milder conditions with greater selectivity, which is crucial for industrial processes. google.com Homogeneous and heterogeneous catalysts are both employed in industrial organic synthesis. allenpress.com

For instance, organocatalysts like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) and its derivatives are used as highly selective oxidation catalysts. allenpress.com These catalysts are applicable for converting alcohols into ketones and aldehydes, which can be precursors to or products of octenone-related structures. allenpress.com Palladium-catalyzed reactions, such as telomerization, are another important class of industrial transformations that can utilize unsaturated compounds to produce valuable chemicals like 1-octene (B94956) and 1-octanol. The development of innovative and efficient catalytic systems is key to achieving high atom economy and minimizing environmental impact in these industrial processes. Asymmetric catalysis, in particular, is a vital tool for producing chiral molecules, which are often required in the pharmaceutical industry.

Table 2: Industrial Processes and Catalysis

| Process/Reaction | Catalyst Type | Application | Industrial Significance |

| Enantioselective Synthesis | Organocatalysis / Metal Catalysis | Production of chiral bicyclic ketones | Scalable production of intermediates for pharmaceuticals. britannica.com |

| Oxidation | TEMPO (Organocatalyst) | Synthesis of ketones and aldehydes | High selectivity in the production of specialty chemicals. allenpress.com |

| Telomerization | Palladium-based Homogeneous Catalyst | Dimerization of dienes with nucleophiles | Production of bulk chemicals like 1-octene. |

| Continuous Flow Synthesis | Grignard Reagents | Large-scale manufacturing | Improved safety, yield, and cost-effectiveness. acs.org |

Use in Large-Scale Chemical Processes and Intermediate Production

Applications in Materials Science as a Monomer or Precursor

The presence of a polymerizable double bond and a reactive carbonyl group makes this compound and related unsaturated ketones attractive candidates for applications in materials science, particularly as monomers or precursors for functional polymers.

Unsaturated ketones can be used in the synthesis of various copolymers. For example, they can be copolymerized with acrylate (B77674) esters or butadiene to create rubbery copolymers with specific properties. The polymerization reactions and the resulting polymer structures can be tailored to achieve desired characteristics. More advanced applications include the metal-free synthesis of alternating silylether–carbosilane copolymers using unsaturated ketones in a B(C₆F₅)₃-catalysed hydrosilylation polymerization. rsc.orgrsc.org

Furthermore, π-expanded α,β-unsaturated ketones have been designed and synthesized to act as two-photon initiators for polymerization. These materials, which absorb light in the visible region, demonstrate excellent performance in two-photon-induced polymerization, a technique used for microfabrication.

Bicyclic derivatives, which can be synthesized from octenone-like precursors, are also valuable in polymer chemistry. Bicyclo[2.2.2]octane diols and diacids, for instance, are useful as specialty monomers for creating certain polymers, including polyesters. google.com The rigid bicyclic structure can impart unique thermal and mechanical properties to the resulting polymer chain. Functional polymers can also be created from monomers containing ketone groups. For example, a functional derivative of ε-caprolactam containing a ketone group has been synthesized and polymerized to create aliphatic polyamides. The ketone groups in these polymers can be used for subsequent cross-linking, allowing for the creation of novel materials with tailored properties.

Future Research Directions and Interdisciplinary Perspectives in Oct 5 En 2 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Octenones

The synthesis of α,β-unsaturated ketones, or enones, is a cornerstone of organic chemistry, and the pursuit of sustainable methods is a key focus of modern research. Future work on oct-5-en-2-one will likely prioritize the development of environmentally benign and efficient synthetic routes. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

Promising areas of research include:

Biocatalytic Desymmetrization : The use of enzymes, such as flavin-dependent ene-reductases, offers a highly selective and sustainable path to chiral enones. udg.edu This enzymatic desaturation can create chiral cyclohexenones with excellent yields and enantioselectivities, a strategy that could be adapted for acyclic enones like this compound. udg.edu

Visible-Light Photocatalysis : One-step reactions that utilize visible-light irradiation in the presence of molecular oxygen and a photocatalyst can convert olefins to enones with high regioselectivity. organic-chemistry.org This method avoids harsh oxidants and operates under mild conditions.

Domino Reactions : The development of domino or cascade reactions, where multiple bond-forming events occur in a single pot, represents a highly efficient synthetic strategy. organic-chemistry.org For example, a domino oxidation of primary alcohols using PCC-NaOAc and stabilized Wittig reagents can directly yield α,β-unsaturated compounds. organic-chemistry.org

Green Solvents and Catalysts : The use of water as a reaction medium for classic transformations like the Wittig reaction has proven effective for a wide range of aldehydes and stabilized ylides. organic-chemistry.org Additionally, developing catalysts like magnetic nano cobalt ferrite (B1171679) for one-pot, three-component reactions can lead to high yields at room temperature with the benefit of easy catalyst recovery. sioc-journal.cn

| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., ene-reductases) to perform selective transformations. | High stereoselectivity, mild reaction conditions, reduced environmental impact. | udg.edu |

| Photocatalysis | Utilization of light to drive chemical reactions, often with a photocatalyst. | Energy-efficient, use of abundant resources (light, O2), mild conditions. | organic-chemistry.org |

| Domino Reactions | Multi-step transformations in a single pot without isolating intermediates. | Increased efficiency, reduced waste and purification steps, higher overall yield. | organic-chemistry.org |

| Green Catalysis | Employing recoverable catalysts (e.g., magnetic nanoparticles) and benign solvents (e.g., water). | Atom economy, catalyst recyclability, simplified workup, reduced pollution. | organic-chemistry.orgsioc-journal.cn |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and reaction design. researchgate.netmit.edu For a molecule like this compound, these computational tools can accelerate the discovery and optimization of synthetic pathways.

Future applications include:

Retrosynthesis Prediction : AI-driven platforms can propose novel disconnection strategies for a target molecule, suggesting potential reactants and reaction pathways that may not be obvious to a human chemist. mit.edu

Reaction Condition Optimization : ML models, trained on vast datasets of chemical reactions, can predict the optimal solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a desired transformation. rsc.orgchinesechemsoc.org

Yield Prediction : By analyzing molecular descriptors of reactants and catalysts, ML algorithms like Support Vector Machines (SVM) and neural networks can predict the experimental yield of a reaction with high accuracy, saving significant experimental effort. rsc.orgmdpi.com

Catalyst Design : AI can be used to screen vast virtual libraries of potential catalysts, identifying candidates with the desired activity and selectivity for specific transformations of this compound.

| AI/ML Application | Function | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Retrosynthesis Planning | Predicts possible reactants and synthetic routes for a target molecule. | Accelerates the design of novel and efficient synthetic pathways. | mit.edu |

| Reaction Optimization | Predicts optimal reaction conditions (e.g., catalyst, solvent, temperature). | Reduces experimental workload and improves reaction yields and selectivity. | rsc.org |

| Yield Prediction | Estimates the product yield based on input features of the reaction. | Prioritizes high-yielding reactions for experimental validation. | mdpi.com |

| Selectivity Prediction | Predicts the stereo- or regioselectivity of a reaction. | Guides the selection of catalysts and conditions to achieve desired isomers. | chinesechemsoc.org |

Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Monitoring

Understanding the mechanism of a chemical reaction is crucial for its optimization and control. Advanced in-situ spectroscopic techniques allow chemists to observe reactions as they happen, providing a wealth of data on reaction kinetics, intermediates, and catalyst behavior. mt.com

For the study of this compound synthesis and transformations, the following techniques are particularly promising:

In-situ FTIR and Raman Spectroscopy : These vibrational spectroscopy methods can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their characteristic absorption or scattering peaks. spectroscopyonline.com This is especially useful for identifying transient or unstable species that cannot be isolated. spectroscopyonline.comwikipedia.org

In-situ NMR Spectroscopy : NMR provides detailed structural information, making it a powerful tool for mechanistic analysis, especially in complex reaction mixtures. rsc.org

Coupled Systems : The development of systems that couple an electrochemical cell with an in-situ monitoring technique, such as a recycle reactor with an FTIR flow cell, allows for continuous analysis of electro-organic reactions. rsc.orgrsc.org This would be invaluable for studying redox transformations of this compound.

| Technique | Information Provided | Applicability to this compound Reactions | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Real-time concentration of functional groups (e.g., C=O, C=C). | Tracking ketone and alkene consumption/formation; identifying intermediates. | mt.comrsc.org |

| Raman Spectroscopy | Complementary to FTIR; excellent for symmetric bonds and aqueous systems. | Monitoring reactions in aqueous media; studying catalyst structure. | spectroscopyonline.comwikipedia.org |

| NMR Spectroscopy | Detailed structural information and quantification of species. | Elucidating complex reaction mechanisms and identifying isomeric products. | rsc.org |

Exploration of New Catalytic Systems for Highly Chemoselective Transformations

The this compound molecule contains two primary functional groups: a ketone (C=O) and an alkene (C=C). This dual reactivity presents a challenge and an opportunity for chemoselective catalysis. numberanalytics.com Future research will focus on developing catalysts that can selectively target one functional group while leaving the other intact.

Key research directions include:

Selective Hydrogenation : Developing catalysts that can selectively reduce the C=C bond to yield octan-2-one or the C=O bond to yield oct-5-en-2-ol. For example, certain ruthenium complexes have shown high chemoselectivity for the transfer hydrogenation of the C=C bond in α,β-unsaturated ketones. researchgate.net In other systems, magnesium oxide has been used to selectively reduce aldehydes in the presence of ketones. mdpi.com

Selective Oxidation : Designing catalytic systems for selective epoxidation of the alkene or oxidation at positions alpha to the carbonyl group.

Transition Metal Nitrides (TMNs) : Materials like molybdenum nitride (Mo₂N) are emerging as promising catalysts and catalyst supports for a range of chemical transformations, including dehydrogenation and hydrogenation. rsc.org Their unique electronic properties could be harnessed for selective reactions on octenones. rsc.org

| Catalyst Type | Target Transformation | Example | Reference |

|---|---|---|---|

| Ruthenium Complexes | Selective C=C or C=O hydrogenation. | Ru-catalyzed transfer hydrogenation of secondary alcohols or α,β-unsaturated ketones. | researchgate.netacs.org |

| Metal Oxides | Chemoselective transfer hydrogenation. | MgO selectively catalyzes the reduction of aldehydes over ketones. | mdpi.com |

| Transition Metal Nitrides (TMNs) | Dehydrogenation, hydrogenation, upgrading of oxygenates. | Mo₂N catalysts for alcohol dehydrogenation to ketones. | rsc.org |

| Gold Complexes | Formation of conjugated enones. | [(NHC)AuI]-catalyzed formation of α,β-unsaturated ketones from propargylic acetates. | researchgate.netcapes.gov.br |

Comprehensive Environmental Impact Assessment and Remediation Strategies for Ketones

As with any chemical compound, understanding the environmental fate and potential toxicity of this compound is crucial for responsible application. Future research must include a thorough assessment of its lifecycle and the development of effective remediation strategies. Studies on similar small ketones, like methyl ethyl ketone (MEK), provide a framework for this assessment.

Key areas for investigation: